Dermaseptin-S8

Antimicrobial spectrum Gram‑negative selectivity Dermaseptin family profiling

Dermaseptin‑S8 (also designated dermaseptin sVIII) is a 31‑/32‑residue α‑helical, cationic antimicrobial peptide (AMP) originally identified from the skin secretions of the South American hylid frog Phyllomedusa sauvagei [REFS‑1]. Its primary structure (ALWKTMLKKLGTVALHAGKAALGAAADTISQ) places it within the dermaseptin superfamily, a group of genetically related but functionally divergent AMPs that disrupt microbial membranes via amphipathic helix formation [REFS‑2].

Molecular Formula
Molecular Weight
Cat. No. B1576926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-S8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-S8 Antimicrobial Peptide – Core Identity and Procurement-Relevant Characteristics


Dermaseptin‑S8 (also designated dermaseptin sVIII) is a 31‑/32‑residue α‑helical, cationic antimicrobial peptide (AMP) originally identified from the skin secretions of the South American hylid frog Phyllomedusa sauvagei [REFS‑1]. Its primary structure (ALWKTMLKKLGTVALHAGKAALGAAADTISQ) places it within the dermaseptin superfamily, a group of genetically related but functionally divergent AMPs that disrupt microbial membranes via amphipathic helix formation [REFS‑2]. Unlike general‑purpose antimicrobials, dermaseptin‑S8 carries a net charge of +2 and an inherently moderate hydrophobicity (Boman index ≈ –12) that constrain its membrane‑selectivity window and preclude simple substitution with other family members [REFS‑3].

Why Dermaseptin‑S8 Cannot Be Readily Replaced by Other Dermaseptins or Generic AMPs


Although dermaseptins share a common evolutionary origin, they exhibit profound structural divergence that drives non‑overlapping antimicrobial spectra and differential toxicity toward host cells [REFS‑1]. Even single‑residue substitutions can dramatically alter a peptide's therapeutic index, as shown by the marked activity differences between dermaseptin‑S8 and its closest paralogs (e.g., S1, S4, S9) [REFS‑2]. Consequently, replacing dermaseptin‑S8 with another in‑class peptide without verifying its specific quantitative performance profile risks losing target‑pathogen coverage, increasing hemolytic liability, or both. The evidence below substantiates why dermaseptin‑S8 must be evaluated and selected on its own merits, not simply as a member of the dermaseptin family.

Dermaseptin‑S8 Quantitative Differentiation Evidence – Head‑to‑Head and Cross‑Study Comparisons


Dermaseptin‑S8 Exhibits a Distinct Antibacterial Spectrum Relative to Classic Dermaseptins S1 and S4

Bactericidal profiling reveals that dermaseptin‑S8 retains activity against Gram‑negative reference strains where dermaseptins S1 and S4 lose potency. In standardized microdilution assays, dermaseptin‑S8 is active against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, whereas dermaseptin S1 shows negligible activity against P. aeruginosa and dermaseptin S4 is primarily Gram‑positive‑directed [REFS‑3]. The broader Gram‑negative coverage of S8 is a direct consequence of its reduced hydrophobicity (Boman index ≈ –12 vs. –8 for S4) and moderate net charge, which optimize its insertion into Gram‑negative outer membranes without excessive self‑aggregation [REFS‑2].

Antimicrobial spectrum Gram‑negative selectivity Dermaseptin family profiling

Dermaseptin‑S8 Demonstrates Extremely Low Hemolytic Activity Relative to Commonly Used AMP Benchmarks

Dermaseptin‑S8 produces detectable hemolysis of mammalian erythrocytes only at a concentration of 432 µM, as reported in the DRAMP database [REFS‑1]. In contrast, melittin—a widely employed broad‑spectrum AMP control—causes 50 % hemolysis at 1–3 µM, and even the clinically evaluated dermaseptin S4 analogue K₄‑S4(1‑16) induces hemolysis at <10 µM [REFS‑2]. The >50‑fold therapeutic window width suggests that dermaseptin‑S8 may offer a superior safety margin in ex vivo and in vivo models where membrane‑active peptides frequently limit dosing.

Hemolysis Therapeutic index Host‑cell selectivity

Physicochemical Profile of Dermaseptin‑S8 Predicts Superior Mammalian‑Cell Compatibility Over More‑Cationic Dermaseptins

Computational analysis indicates that dermaseptin‑S8 carries a moderate net charge of +2 and a hydrophobicity of 0.344, resulting in a Boman index of –12 [REFS‑1]. In contrast, dermaseptin‑S4 (net charge +4) and dermaseptin‑S9 (net charge +4) exhibit substantially higher cationicity, which historically correlates with increased hemolytic activity in the dermaseptin family [REFS‑2]. The moderate charge of S8 reduces electrostatic attraction to zwitterionic mammalian membranes while retaining sufficient binding to anionic bacterial surfaces, a balance that is often lost in more‑cationic family members.

Hemocompatibility Physicochemical prediction Host‑cell safety margin

Dermaseptin‑S8 – High‑Return Research and Industrial Application Scenarios Based on Differential Evidence


Gram‑Negative‑Focused Antimicrobial Screening Panels Requiring Broad‑Spectrum Baseline Activity

Because dermaseptin‑S8 covers both E. coli and P. aeruginosa—two of the most clinically relevant Gram‑negative species—it serves as an excellent baseline compound for screening libraries of novel antimicrobials or for validating mechanism‑of‑action assays that require a peptide with verified Gram‑negative membrane‑disruption capability [Section‑3, Item‑1; REFS‑1]. Its moderate charge and hydrophobicity reduce aggregation artifacts in aqueous buffers, improving reproducibility in microdilution MIC determinations.

Eukaryotic‑Cell‑Compatible In Vitro Infection Models Where Hemolytic Toxicity Must Be Minimized

The extremely high hemolysis threshold (432 µM) of dermaseptin‑S8 identified in the DRAMP database [Section‑3, Item‑2; REFS‑2] makes it suitable for co‑culture experiments involving mammalian cells. Researchers investigating intracellular infections or immune‑modulation by AMPs can use dermaseptin‑S8 at functionally relevant concentrations (low‑micromolar range) without the confounding cytotoxicity that limits the use of melittin or dermaseptin S4 analogues.

Backbone Template for Therapeutic‑Index Optimization Studies

Because dermaseptin‑S8 occupies a ‘sweet spot’ of moderate cationicity (+2) and hydrophobicity (Boman index –12) compared to more‑cationic dermaseptins [Section‑3, Item‑3; REFS‑3], it provides an ideal starting scaffold for structure‑activity relationship (SAR) campaigns. Researchers modifying the sequence to enhance antimicrobial potency while preserving low hemolysis can achieve a favorable therapeutic window without first having to detoxify an overly‑cationic parent peptide.

Antimicrobial‑Peptide Mechanistic Studies Focused on Membrane‑Selectivity Determinants

The distinct Gram‑negative activity profile and low hemolytic potential of dermaseptin‑S8 make it a valuable probe for biophysical studies that dissect the molecular determinants of membrane selectivity. Techniques such as surface plasmon resonance, circular dichroism, and dye‑leakage assays can be calibrated using dermaseptin‑S8 as a ‘moderate‑selectivity’ reference point, enabling systematic comparison with more‑cationic or more‑hydrophobic dermaseptin variants.

Quote Request

Request a Quote for Dermaseptin-S8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.